Based on this analysis, the compound could theoretically be investigated for its potential role in:
WH-4-023 is a synthetic compound recognized as a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, specifically targeting lymphocyte-specific protein tyrosine kinase (Lck) and Src. Its chemical structure can be described as 2,6-dimethylphenyl-N-(2,4-dimethoxyphenyl)acetamide, with a CAS number of 837422-57-8. The compound is characterized by its high specificity, exhibiting IC50 values of approximately 2 nM for Lck and 6 nM for Src, indicating its effectiveness in inhibiting these kinases at low concentrations .
WH-4-023 primarily functions through the inhibition of phosphorylation processes mediated by Src family kinases. The mechanism involves binding to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling pathways. This action disrupts various cellular processes, including cell proliferation, survival, and migration, which are often dysregulated in cancer and other diseases .
The biological activity of WH-4-023 has been extensively studied, particularly in the context of cancer research. By inhibiting Src and Lck, WH-4-023 demonstrates potential therapeutic effects against various cancers that rely on these kinases for growth and metastasis. Its selective inhibition profile allows for targeted therapeutic strategies with potentially reduced side effects compared to less specific inhibitors . Additionally, studies have shown that WH-4-023 can influence immune cell signaling pathways, making it relevant in immunological contexts as well .
WH-4-023 has several applications primarily in research settings:
Interaction studies involving WH-4-023 have revealed its influence on various signaling pathways. It has been shown to modulate the activity of several downstream effectors associated with Src and Lck signaling. For instance:
WH-4-023 shares structural and functional similarities with other Src family kinase inhibitors. Here are some comparable compounds:
Compound Name | Selectivity | IC50 (nM) | Unique Features |
---|---|---|---|
Dasatinib | Broad-spectrum | ~1 | Multi-target kinase inhibitor |
Bosutinib | Selective | ~5 | Targets Bcr-Abl fusion protein |
PP2 | Non-selective | ~100 | Inhibits multiple Src family kinases |
Saracatinib | Selective | ~10 | Focused on Src family kinases |
Uniqueness of WH-4-023: Unlike many other inhibitors that may target multiple kinases or have broader specificity, WH-4-023 exhibits high selectivity for Lck and Src with significantly lower IC50 values, making it a more potent option for targeted therapeutic applications . This specificity reduces potential off-target effects that are common with less selective compounds.